Benzophenone-2,4,5-tricarboxylic Acid
Overview
Description
Benzophenone-2,4,5-tricarboxylic acid is a chemical compound with the molecular formula C15H9O6 . It is a benzophenone derivative and belongs to the class of aromatic carboxylic acids . It is commonly used in the synthesis of polymers and as a building block for various organic compounds .
Molecular Structure Analysis
The molecular structure of Benzophenone-2,4,5-tricarboxylic Acid consists of 16 carbon atoms, 10 hydrogen atoms, and 7 oxygen atoms . The exact mass is 314.04265265 g/mol . The compound has a complexity of 507 and a topological polar surface area of 129 Ų .
Physical And Chemical Properties Analysis
Benzophenone-2,4,5-tricarboxylic Acid has a molecular weight of 314.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 .
Scientific Research Applications
Anti-Malarial Agents Development
Benzophenone derivatives, specifically [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenones, have been identified as novel leads for anti-malarial agents. A study by Wiesner et al. (2003) highlighted that the acyl residue at the 2-amino group of the benzophenone core structure is crucial for its efficacy, with certain derivatives displaying significant potency against multi-drug resistant Plasmodium falciparum strains (Wiesner et al., 2003).
Photosensitizing Properties
Research by Placzek et al. (2013) explored the photosensitizing properties of various benzophenone derivatives. Their findings indicate that minor structural changes in benzophenone molecules can lead to significant differences in phototoxic characteristics, which is crucial for developing photoprotective agents (Placzek et al., 2013).
UV-Filter Metabolism and Environmental Impact
Watanabe et al. (2015) studied the metabolism of Benzophenone-3 (a related compound) by liver microsomes and its estrogenic and anti-androgenic activities. This research is relevant to understanding the environmental and health impacts of benzophenone derivatives in ecosystems and human health (Watanabe et al., 2015).
Hybrid Material for Magnetism
Hu et al. (2009) utilized a benzophenone derivative, benzophenone-2,4'-dicarboxylate, as a polytopic linker in the creation of laminar inorganic-organic hybrid materials. These materials, exhibiting single-chain magnet behavior, have potential applications in materials science and magnetism (Hu et al., 2009).
Antibacterial Applications
A study by Ranganatha et al. (2014) synthesized various 4-hydroxy benzophenones and evaluated their antibacterial activities. These compounds demonstrated significant bacterial growth inhibition, highlighting the potential for benzophenone derivatives in pharmaceutical applications (Ranganatha et al., 2014).
Cotton Finishing and UV Protection
Research by Hou and Sun (2013) explored the use of Benzophenone tetracarboxylic acid for multifunctional finishing of cotton. This application provided wrinkle-free and UV protective functions, demonstrating the versatility of benzophenone derivatives in textile industry applications (Hou & Sun, 2013).
Photocrosslinking in Biology
Chin et al. (2002) developed a method for the in vivo incorporation of benzophenone into proteins in Escherichia coli. This technique has applications in studying protein interactions and bioconjugation in biological research (Chin et al., 2002).
Safety And Hazards
properties
IUPAC Name |
5-benzoylbenzene-1,2,4-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPSIOWWYARAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468021 | |
Record name | 5-Benzoylbenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone-2,4,5-tricarboxylic Acid | |
CAS RN |
135989-69-4 | |
Record name | 5-Benzoylbenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzophenone-2,4,5-tricarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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